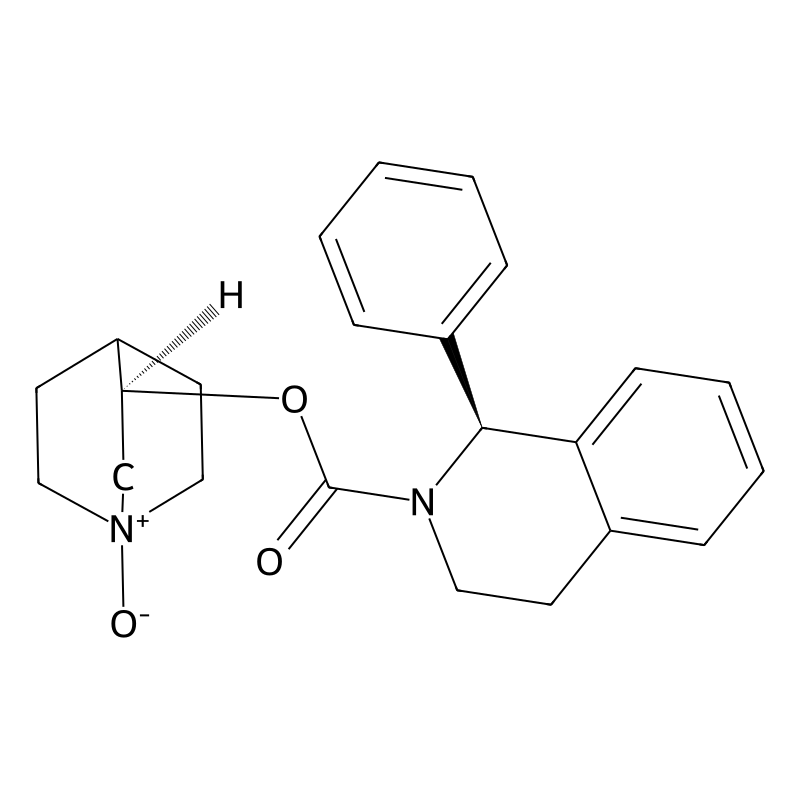

Solifenacin N-Oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Solifenacin N-Oxide is a metabolite of solifenacin, a drug primarily used to treat overactive bladder conditions. The compound is characterized by its molecular formula and a molecular weight of 378.46 g/mol . Solifenacin itself acts as a competitive antagonist of muscarinic receptors, particularly the M3 subtype, which plays a crucial role in bladder contraction. The N-oxide form arises from the oxidation of solifenacin, typically occurring under oxidative conditions or through metabolic processes in the liver .

Pharmacokinetics and Metabolism:

- Solifenacin N-oxide is formed in the liver through the N-oxidation of solifenacin by the enzyme cytochrome P450 3A4 (CYP3A4) [].

- Studies have shown that solifenacin N-oxide reaches peak concentrations in the blood slower than solifenacin, and it is eliminated from the body at a slower rate [].

Biological Activity:

- Solifenacin N-oxide is considered a minor metabolite, and its contribution to the overall therapeutic effect of solifenacin is likely minimal [, ].

- However, some research suggests that solifenacin N-oxide may have some weak muscarinic receptor antagonist activity, similar to solifenacin [].

- More research is needed to fully understand the pharmacological effects of solifenacin N-oxide.

Clinical Trials:

- Solifenacin N-oxide has not been evaluated as a potential treatment for any medical condition in clinical trials.

The formation of Solifenacin N-Oxide involves N-oxidation at the quinuclidin ring of solifenacin, a reaction primarily mediated by cytochrome P450 enzymes . Specifically, enzymes such as CYP3A4 are known to facilitate this oxidation process. The reaction can be summarized as follows:

- N-oxidation:

This reaction leads to the conversion of solifenacin into its N-oxide form, which is then further metabolized into various other metabolites, including 4R-hydroxysolifenacin and others .

The synthesis of Solifenacin N-Oxide can be achieved through several methods:

- Oxidative Metabolism: This is the most common pathway where solifenacin undergoes enzymatic oxidation in the liver, facilitated by cytochrome P450 enzymes.

- Chemical Oxidation: Laboratory synthesis may involve treating solifenacin with oxidizing agents under controlled conditions to produce the N-oxide derivative.

Example Reaction

A typical laboratory synthesis might look like:

pythonsolifenacin + oxidizing_agent → solifenacin_N_oxide

While Solifenacin N-Oxide itself is not directly used therapeutically, understanding its formation and properties is essential for pharmacokinetic studies related to solifenacin. Its analysis can help in assessing drug stability and metabolism in pharmaceutical formulations . Furthermore, it serves as a reference standard in analytical testing for quality control in drug manufacturing.

Solifenacin N-Oxide's interactions are primarily studied concerning its parent compound. When solifenacin is co-administered with drugs that inhibit cytochrome P450 enzymes (like ketoconazole), there may be increased levels of both solifenacin and its metabolites, including Solifenacin N-Oxide. This can lead to enhanced pharmacological effects or increased risk of side effects due to elevated drug concentrations in the body .

Several compounds share structural or functional similarities with Solifenacin N-Oxide. Here are some notable examples:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Solifenacin | Muscarinic antagonist | High affinity for M3 | Primary therapeutic agent for overactive bladder |

| Darifenacin | Muscarinic antagonist | Selective for M3 | Less side effects compared to other anticholinergics |

| Tolterodine | Muscarinic antagonist | Antagonizes M2 and M3 | Prodrug converted to active metabolite |

| Fesoterodine | Muscarinic antagonist | Antagonizes M2 and M3 | Prodrug with rapid conversion to active form |

Uniqueness

Oxidative Derivatization Pathways from Solifenacin

Solifenacin N-oxide is primarily synthesized through controlled oxidation of solifenacin’s quinuclidin ring. Key oxidative agents include peracids, hydrogen peroxide (H₂O₂), and metal-based catalysts.

*Yield for Impurity K; analogous conditions may apply to N-oxide synthesis.

Key Findings:

- Peracid-mediated oxidation (e.g., m-CPBA) is the most established method, achieving high yields with minimal byproducts.

- Catalytic systems (e.g., flavin-H₂O₂) offer environmental benefits but require precise control of oxygen levels.

- Metal-catalyzed pathways (e.g., Pt(II)) enable solvent-free or continuous processes, enhancing scalability.

Catalytic Oxidation Methodologies

Catalytic oxidation minimizes stoichiometric oxidants and improves atom economy. Transition metals and organocatalysts dominate this space.

| Catalyst | Oxidant | Reaction Medium | Advantages | Limitations |

|---|---|---|---|---|

| N1,N5-Dialkylflavin | H₂O₂ | Dichloromethane | High selectivity, mild conditions | Requires oxygen as co-oxidant |

| Pt(II) Hydroxo Complexes | H₂O₂ | Aqueous or organic solvents | Solvent-free compatibility | Sensitive to pH and temperature |

| Ru/Al₂O₃ | H₂O₂ | Toluene or acetonitrile | Reusable catalysts, high efficiency | Limited substrate scope |

| Cobalt Salts | O₂ | Organic solvents | Aerobic oxidation, no added oxidants | Moderate yields, byproduct risks |

Mechanistic Insights:

- Flavin catalysis mimics enzymatic oxidation, generating reactive intermediates (e.g., flavin-N-oxide) that transfer oxygen to tertiary amines.

- Platinum complexes facilitate H₂O₂ decomposition, forming hydroxyl radicals that abstract hydrogen atoms from the quinuclidin nitrogen.

Industrial-Scale Production Optimization Strategies

Large-scale synthesis requires cost-effective, high-throughput methods. Key strategies include solvent selection, continuous flow systems, and catalyst recycling.

Case Study:

- Solvent-free oxidation using Pt(II) catalysts eliminates solvent recovery costs and reduces environmental impact.

- Continuous flow reactors enable precise temperature control, critical for exothermic reactions like m-CPBA-mediated oxidations.

Purification Techniques and Yield Maximization

Post-synthesis purification is vital to meet pharmaceutical standards. Column chromatography and crystallization dominate.

Yield Enhancement Strategies:

High-Performance Liquid Chromatography represents the cornerstone technique for Solifenacin N-Oxide detection and quantification in pharmaceutical analysis. Multiple methodological approaches have been developed and validated to address the specific analytical challenges posed by this oxidation impurity [1] [2] [3].

The most comprehensive methodology, developed by Desai and colleagues, utilizes an Oyster BDS C8 column (250 × 4.6 mm, 5 μm particle size) with a ternary mobile phase system comprising 10 mM ammonium formate buffer (pH 3.0, adjusted with formic acid), acetonitrile, and methanol in a ratio of 52.5:37.5:10 v/v/v [1]. This isocratic system operates at a flow rate of 0.7 mL/min with ultraviolet detection at 210 nm. The method demonstrates exceptional analytical performance with a retention time of 13.833 minutes for solifenacin and achieves baseline resolution from degradation products with resolution factors exceeding 2.0 [1].

An alternative gradient methodology employs a 0.01 M phosphate buffer system at pH 3.5 ± 0.05 combined with acetonitrile and water in a 90:10 ratio. This approach utilizes higher flow rates of 1.0 mL/min and elevated column temperature conditions at 35°C, with detection at 220 nm [2]. The gradient system demonstrates superior resolution between solifenacin succinate and its closely eluting impurity, Solifenacin N-Oxide, achieving resolution factors greater than 3.0 [2].

A third methodological variant incorporates an XBridge C18 column (250 × 4.6 mm, 5 μm) with an isocratic mobile phase consisting of ammonium acetate buffer and acetonitrile in equal proportions at pH 7.0 [3]. This system operates at 30°C with reduced injection volumes of 5 μL and demonstrates effective separation with solifenacin eluting at 5.2 minutes and Solifenacin N-Oxide (Impurity I) at 3.6 minutes [3].

Ultra-High Performance Liquid Chromatography Applications

Ultra-High Performance Liquid Chromatography technology represents a significant advancement in the analytical characterization of Solifenacin N-Oxide, offering enhanced separation efficiency and reduced analysis times compared to conventional High-Performance Liquid Chromatography methods [4] [5].

The fundamental principles of Ultra-High Performance Liquid Chromatography application to Solifenacin N-Oxide analysis involve the utilization of sub-2 μm particle size stationary phases operated under elevated pressure conditions exceeding 1000 bar. These conditions enable dramatically improved chromatographic resolution and peak capacity while maintaining the chemical selectivity essential for impurity differentiation [4].

Key applications of Ultra-High Performance Liquid Chromatography in Solifenacin N-Oxide analysis include rapid stability-indicating methods for related substances determination, accelerated method development for impurity profiling, and high-throughput quality control applications in pharmaceutical manufacturing [4] [5]. The technology demonstrates particular utility in forced degradation studies where multiple oxidation products require simultaneous quantification within compressed analysis timeframes [5].

The mobile phase systems employed in Ultra-High Performance Liquid Chromatography applications typically mirror those validated for High-Performance Liquid Chromatography but with optimized gradient profiles to exploit the enhanced separation power. Detection wavelengths remain consistent at 220-225 nm to maintain compatibility with existing validation parameters while achieving improved signal-to-noise ratios through reduced band broadening [4] [5].

Mass Spectrometry Coupled Techniques

Liquid Chromatography coupled with tandem Mass Spectrometry represents the most definitive analytical approach for Solifenacin N-Oxide identification and quantification, providing unambiguous structural confirmation through characteristic fragmentation patterns [3] [6] [7].

The electrospray ionization interface operates in positive ion mode to generate protonated molecular ions of Solifenacin N-Oxide, which subsequently undergo collision-induced dissociation to produce characteristic daughter ions for multiple reaction monitoring experiments [3] [7]. The mass spectrometric behavior of Solifenacin N-Oxide demonstrates distinct fragmentation pathways that enable differentiation from structurally similar impurities, particularly other N-oxide derivatives such as Impurity I [3].

Instrumental configurations typically employ triple quadrupole or ion trap mass analyzers operating with nitrogen as both drying and nebulizing gas [3] [7]. Critical mass spectrometric parameters include ion source voltages of 4.5 kV, curtain gas flow rates of 1.5 L/min, and collision cell energies optimized for maximum sensitivity while maintaining structural specificity [3].

The analytical methodology incorporates chromatographic separation using XBridge C18 columns with ammonium acetate-acetonitrile mobile phase systems operating at pH 7.0 [3]. This combination ensures adequate chromatographic resolution while maintaining mass spectrometric compatibility through volatile buffer systems that minimize ion suppression effects.

Applications of Liquid Chromatography-Mass Spectrometry/Mass Spectrometry techniques extend beyond simple quantification to include impurity identification, degradation pathway elucidation, and metabolite characterization studies [6] [7]. The enhanced selectivity and sensitivity of mass spectrometric detection enable detection limits significantly below those achievable with ultraviolet detection alone, facilitating compliance with increasingly stringent regulatory requirements for impurity control [8].

Validation Parameters for Regulatory Compliance

Analytical method validation for Solifenacin N-Oxide detection and quantification must demonstrate compliance with International Council for Harmonisation Q2(R2) guidelines to ensure regulatory acceptance across global pharmaceutical markets [9] [10].

Specificity validation requires demonstration of analytical selectivity in the presence of potential interfering substances, including other solifenacin-related impurities, excipients, and degradation products. The validated methods achieve resolution factors exceeding 3.0 between Solifenacin N-Oxide and closely eluting compounds, satisfying regulatory requirements for peak purity and baseline resolution [1] [2].

Accuracy assessments utilize standard addition methodologies across concentration ranges spanning 80-120% of target levels. Recovery studies demonstrate mean recoveries between 98.0-100.0% with confidence intervals meeting International Council for Harmonisation acceptance criteria [1]. The accuracy validation encompasses both drug substance and drug product matrices to ensure method robustness across intended applications.

Precision validation incorporates both repeatability and intermediate precision studies. Repeatability assessments at minimum six determinations demonstrate relative standard deviations below 0.66%, significantly exceeding the 2% threshold specified in International Council for Harmonisation guidelines [1]. Intermediate precision studies encompassing different analysts, equipment, and environmental conditions maintain relative standard deviations below 3%, confirming method ruggedness [1].

Linearity validation spans concentration ranges from 2-100 μg/mL with correlation coefficients of 0.9999, demonstrating exceptional proportional response across the analytical range [1]. The linear relationship validation includes assessment of slope confidence intervals, intercept significance, and residual distribution to ensure statistical validity.

Detection and Quantitation Limits achieve 0.07 μg/mL and 0.21 μg/mL respectively, calculated using signal-to-noise ratio methodologies and confirmed through actual sample analysis [1]. These limits satisfy regulatory requirements for impurity detection well below International Council for Harmonisation Q3A qualification thresholds of 0.15% for pharmaceutical substances with maximum daily doses below 2 grams [8] [11].

Robustness validation encompasses deliberate variations in critical method parameters including flow rate (±0.2 mL/min), pH (±0.2 units), column temperature (±5°C), and mobile phase composition (±10%). All tested variations maintain system suitability criteria including theoretical plate counts exceeding 2000 and tailing factors below 2.0 [1].

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Dates

Explore Compound Types